N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O5S2/c18-12-2-1-3-13(19)16(12)29(26,27)20-7-4-14(23)21-8-5-11(6-9-21)22-15(24)10-28-17(22)25/h1-3,11,20H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMICZRZYLUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine. For instance, 2-aminothiophenol can react with a carbonyl compound under acidic conditions to form the thiazolidine ring.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiazolidine and piperidine derivatives are then coupled using a linker such as a propyl group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Introduction of the Difluorobenzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (for bromination) or nitric acid (for nitration).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is being investigated for its potential as a therapeutic agent in several areas:
- Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity: Studies have shown that derivatives of thiazolidine compounds can possess significant antimicrobial properties, indicating potential use in treating infections .
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines using National Cancer Institute protocols, showing promising results in reducing cell growth .
Biological Research Applications
Cellular Pathway Investigation:
The compound is utilized to study cellular pathways related to oxidative stress and inflammation. Its unique structure allows researchers to explore interactions with specific molecular targets within cells.
Case Study:
A recent study highlighted the synthesis of thiazolidine derivatives similar to this compound and their evaluation for biological activity. These derivatives were assessed for their ability to induce apoptosis in cancer cells, providing insights into their potential as anticancer agents .
Industrial Applications
Material Development:
The compound's unique properties make it suitable for developing new materials or as a precursor in synthesizing more complex molecules. Its sulfonamide group may lend itself to applications in creating polymers or other materials with specific functional properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The difluorobenzenesulfonamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- Sulfonamide vs. Benzamide : The target compound’s sulfonamide group (pKa ~10) is more acidic than benzamide (pKa ~13), enhancing solubility in physiological conditions compared to diflubenzuron .
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The target compound’s 3-oxopropyl linker and sulfonamide group likely improve aqueous solubility compared to Example 53’s chromenone-pyrazolopyrimidine core .
- Diflubenzuron’s high melting point correlates with its crystalline urea structure, whereas the target compound’s flexibility may reduce crystallinity .
Biological Activity
N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of thiazolidine derivatives and subsequent coupling with piperidine and difluorobenzenesulfonamide moieties. The synthesis typically involves:
- Formation of Thiazolidine Ring : Starting from 2,4-dioxothiazolidine, which is reacted under controlled conditions to introduce substituents.
- Piperidine Coupling : The thiazolidine derivative is then coupled with piperidine derivatives to form the core structure.
- Final Modifications : Introduction of the difluorobenzenesulfonamide group completes the synthesis.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of compounds related to thiazolidinediones (TZDs). This compound has been evaluated for its activity as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.
Key Findings :
- Molecular Docking Studies : Molecular docking simulations indicated that this compound exhibits strong binding affinity to PPAR-γ, with binding energies comparable to standard TZD agents like rosiglitazone .
- In Vivo Studies : Animal models demonstrated significant reductions in blood glucose levels when treated with this compound, suggesting its potential as an effective antidiabetic agent .
Antimicrobial Activity
The compound has also shown promising results against various microbial strains. In vitro studies reported moderate to high activity against several fungi and bacteria.
Activity Summary :
| Microbial Strain | Activity (MIC µg/mL) |
|---|---|
| Candida albicans | 0.03 - 0.06 |
| Aspergillus niger | 0.05 - 0.10 |
| Staphylococcus aureus | 0.10 - 0.20 |
These findings indicate that structural modifications can enhance antimicrobial properties while maintaining antidiabetic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated how different substituents affect biological activity:
- Thiazolidine Core : Essential for maintaining PPAR-γ binding affinity.
- Piperidine Linker : Modifications here can influence both solubility and interaction with biological targets.
- Difluorobenzenesulfonamide Group : This moiety enhances the overall potency against microbial strains.
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Case Study 1 : A study involving diabetic rats showed that administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to untreated controls.
- Case Study 2 : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Candida species, which is critical for treating resistant infections.
Q & A
Q. What are the optimal synthetic routes for N-(3-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling the piperidinyl-thiazolidinedione moiety with the difluorobenzenesulfonamide group via a propionyl linker. Key steps include:
- Nucleophilic substitution : Reacting 3-aminopropionyl derivatives with activated sulfonamide intermediates under anhydrous conditions (e.g., THF, DCM) .
- Catalytic optimization : Use of bases like triethylamine or piperidine acetate to enhance reaction efficiency .
- Yield improvement : Refluxing in polar aprotic solvents (e.g., ethanol, acetonitrile) with nitrogen atmosphere to minimize side reactions . Yield variability (e.g., 22–86% in analogous compounds ) highlights the need for real-time monitoring via TLC or HPLC to optimize stoichiometry and solvent choice.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of sulfonamide (δ ~7.5–8.5 ppm for aromatic protons), piperidinyl protons (δ ~1.5–3.5 ppm), and the thiazolidinedione carbonyl (δ ~170–175 ppm) .
- MS (CI/CH4) : Validate molecular weight (e.g., m/z 538.99 for analogous sulfonamide derivatives ).
- HPLC purity : Use reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm to ensure >95% purity .
Q. What preliminary assays are recommended to assess bioactivity, and how should controls be designed?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes linked to the thiazolidinedione scaffold (e.g., PPAR-γ or aldose reductase) using fluorogenic substrates. Include positive controls (e.g., rosiglitazone) and vehicle-only negatives .
- Cellular permeability : Use Caco-2 monolayers with LC-MS quantification to evaluate membrane penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?
Methodological Answer:
- Systematic substitution : Modify the difluorobenzenesulfonamide group (e.g., replace F with Cl or CF3) and compare IC50 values .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to correlate substituent electronegativity with target binding affinity .
- Data normalization : Address variability via dose-response curves and statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. What strategies mitigate solubility challenges in in vitro assays without altering pharmacological activity?
Methodological Answer:
Q. How can researchers resolve discrepancies in metabolic stability data between microsomal and hepatocyte assays?
Methodological Answer:
Q. What advanced techniques characterize crystallinity and polymorphism, and how do these affect bioavailability?
Methodological Answer:
- PXRD : Compare diffraction patterns of batches synthesized under different conditions (e.g., cooling rates) .
- DSC/TGA : Identify metastable polymorphs impacting dissolution rates .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting cytotoxicity data between MTT and ATP-based assays?
Methodological Answer:
Q. What statistical frameworks are recommended for multi-parametric optimization in lead analog selection?
Methodological Answer:
- Principal Component Analysis (PCA) : Reduce variables (e.g., potency, solubility, logP) into orthogonal components .
- Machine learning : Train models on published sulfonamide datasets to predict ADMET properties .
Methodological Design Considerations
Q. How can in silico models guide the prioritization of in vivo studies for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
